molecular formula C14H15N3O2S B2812496 N-(2-Cyanobutan-2-yl)-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide CAS No. 1385454-13-6

N-(2-Cyanobutan-2-yl)-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B2812496
CAS No.: 1385454-13-6
M. Wt: 289.35
InChI Key: SXCXIWNIRAXIFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Cyanobutan-2-yl)-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide is a heterocyclic acetamide derivative featuring a thiazole core substituted with a furan-3-yl group at position 2 and an acetamide side chain at position 2.

Properties

IUPAC Name

N-(2-cyanobutan-2-yl)-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-3-14(2,9-15)17-12(18)6-11-8-20-13(16-11)10-4-5-19-7-10/h4-5,7-8H,3,6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCXIWNIRAXIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)CC1=CSC(=N1)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-cyanobutane, furan-3-carboxylic acid, and 2-aminothiazole.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of N-(2-Cyanobutan-2-yl)-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide would be optimized for scale, involving:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Catalysis: Using catalysts to lower energy requirements and increase yield.

    Purification: Employing techniques such as crystallization or chromatography for product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation Products: Epoxides, hydroxylated derivatives.

    Reduction Products: Amines, amides.

    Substitution Products: Halogenated or sulfonylated thiazole derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential ligand in catalytic systems due to its heterocyclic structure.

Biology

    Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, making it a candidate for drug development.

    Biological Probes: Used in studies to understand biological pathways and mechanisms.

Medicine

    Drug Development: Explored for its potential as a therapeutic agent, particularly in targeting diseases involving oxidative stress or enzyme dysregulation.

Industry

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Agriculture: Potential use in the formulation of agrochemicals.

Mechanism of Action

The mechanism by which N-(2-Cyanobutan-2-yl)-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways: Modulating signaling pathways related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound’s structure combines a thiazole ring, furan substituent, and cyanoalkyl group. Key comparisons with analogs include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Solubility (pH 7.4)
Target Compound Thiazol-4-yl acetamide 2-(Furan-3-yl), N-(2-cyanobutan-2-yl) Not reported ~350 (estimated) Not reported
Mirabegron () Thiazol-4-yl acetamide 2-Amino-thiazole, β-hydroxy-phenethyl C21H24N4O2S 396.51 Moderate
N-(4-(2-Chlorophenyl)-1,3-thiazol-2-yl)-2-morpholinoacetamide () Thiazol-2-yl acetamide 2-Chlorophenyl, morpholino C15H16ClN3O2S 345.83 Not reported
N-(Furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide () Thiazol-4-yl acetamide 2-Phenyl, N-(furan-2-ylmethyl) C16H14N2O2S 298.36 39.1 µg/mL

Key Observations :

  • The thiazole ring position (4-yl vs. 2-yl) affects molecular geometry and binding interactions. Thiazol-4-yl derivatives (e.g., Mirabegron) often target G-protein-coupled receptors (GPCRs) like β3-adrenergic receptors .
  • Substituents like furan or phenyl influence lipophilicity and solubility. The furan-3-yl group in the target compound may enhance π-π stacking compared to phenyl groups in .
A. Receptor Binding (GPCRs)
  • Mirabegron : A β3-adrenergic agonist (EC50 = 22.4 nM) for overactive bladder treatment. The thiazol-4-yl-acetamide scaffold is critical for receptor specificity .
  • Pyridazinone Acetamides (): Act as FPR1/FPR2 agonists (calcium mobilization EC50 < 10 µM). Structural similarity suggests the target compound may interact with GPCRs, albeit with different selectivity .
B. Antimicrobial Activity
  • Benzofuran-Oxadiazole Acetamides () : Exhibit MIC values of 4–16 µg/mL against bacterial strains. The target compound’s furan-thiazole motif may similarly disrupt microbial membranes or enzymes .
  • Thiazolidinone Derivatives (): Show antifungal activity (e.g., Candida albicans IC50 = 12 µM). The acetamide linkage enhances cell penetration .
C. Enzyme Inhibition
  • Benzothiazole Acetamides () : Inhibit cyclooxygenase-2 (COX-2) with IC50 < 1 µM. The target compound’s thiazole core could similarly interact with enzyme active sites .

Physicochemical and Pharmacokinetic Profiles

  • Solubility: reports 39.1 µg/mL solubility for a furan-thiazole analog, suggesting moderate aqueous solubility for the target compound. The cyano group may reduce solubility compared to morpholino substituents () .

Q & A

Q. Advanced

  • Molecular docking : Tools like AutoDock Vina predict binding affinities to biological targets (e.g., enzymes like COX-2 or kinases) by simulating interactions with the thiazole and cyanobutyl groups .
  • MD simulations : GROMACS or AMBER assess stability of ligand-target complexes over time, highlighting key residues for mutagenesis studies .
  • QSAR modeling : Correlate structural features (e.g., furan ring planarity) with bioactivity data from analogs .

How should researchers address contradictions in biological activity data across studies?

Q. Advanced

  • Purity reassessment : Re-analyze batches via LC-MS to rule out impurities (e.g., oxidation byproducts) affecting bioactivity .
  • Assay standardization : Validate cell-based assays using positive controls (e.g., known kinase inhibitors) and ensure consistent cell passage numbers .
  • Solubility optimization : Use co-solvents (DMSO/PBS) to mitigate aggregation artifacts in in vitro testing .

What strategies are effective for analyzing the compound’s stability under varying storage conditions?

Q. Basic

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions, then monitor decomposition via HPLC .
  • Long-term stability : Store lyophilized samples at –20°C in amber vials to prevent hydrolysis of the nitrile group .

How can structure-activity relationships (SAR) be explored for this compound?

Q. Advanced

  • Derivatization : Synthesize analogs with modified substituents (e.g., replacing the furan-3-yl group with thiophene) and compare IC50 values in bioassays .
  • Crystallography : Resolve X-ray structures of ligand-target complexes to identify critical hydrogen bonds or π-π interactions .

What in vivo models are suitable for evaluating the compound’s anti-inflammatory potential?

Q. Basic

  • Rodent models : Carrageenan-induced paw edema or formalin-induced inflammation assays (e.g., measuring edema volume reduction at 50 mg/kg dosing) .
  • Pharmacokinetics : Monitor plasma half-life via LC-MS/MS after oral/intravenous administration .

How can regioselectivity challenges in thiazole ring synthesis be mitigated?

Q. Advanced

  • Protecting groups : Use tert-butyldimethylsilyl (TBDMS) to block reactive sites on the furan ring during cyclization .
  • Microwave-assisted synthesis : Enhance reaction specificity and reduce side-product formation through controlled heating .

What analytical workflows are recommended for detecting metabolic byproducts?

Q. Advanced

  • LC-HRMS : Identify phase I/II metabolites (e.g., hydroxylation or glucuronidation) using liver microsome incubations .
  • Isotopic labeling : Track metabolic pathways via 13C-labeled cyanobutyl groups in mass spectrometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.